![molecular formula C9H7BrOS2 B064759 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde CAS No. 175202-64-9](/img/structure/B64759.png)
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
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Overview
Description
“5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a thiophene ring, which is a five-member aromatic ring made up of one sulfur atom and four carbon atoms . This compound is a derivative of thieno[2,3-b]thiophene .
Synthesis Analysis
The synthesis of derivatives of thieno[2,3-b]thiophene, such as “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde”, has been described in the literature . The synthesis involves the use of versatile, readily accessible diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate . The synthesis process involves several steps, including treatment with sodium hydride and carbon disulfide followed by methyl iodide .Molecular Structure Analysis
The molecular structure of “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” includes a sulfur-containing heterocycle and a carboxylic acid functional group . The molecular formula of this compound is CHBrOS .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” and its derivatives have been studied . For instance, the compound can react with o-phenylenediamine in refluxing ethanol to give a specific derivative .Scientific Research Applications
Organic Semiconductors
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde: is a promising candidate for the development of organic semiconductors . Its molecular structure allows for efficient charge transport, which is crucial in the performance of organic field-effect transistors (OFETs). The presence of the thiophene ring contributes to the stability and electronic properties of the semiconductor.
OLED Materials
The compound’s potential in the fabrication of organic light-emitting diodes (OLEDs) is significant . OLEDs are used in a variety of display and lighting technologies, and the thiophene derivatives can be utilized to improve the light-emitting properties, such as brightness and color purity.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives, including 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde , are used as corrosion inhibitors . They protect metals from corrosion by forming a barrier that prevents the interaction between the metal surfaces and corrosive substances.
Pharmacological Properties
This compound can be used to synthesize molecules with various pharmacological properties. It has been noted that thiophene derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities . This makes them valuable in the development of new medications.
Synthesis of Polymers
The versatility of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde in chemical reactions highlights its role as a precursor for the synthesis of polymers. These polymers can have applications ranging from industrial materials to biocompatible substances.
Dyes and Pigments
Due to its chemical structure, the compound can serve as a raw material for the production of organic dyes and pigments . These dyes and pigments are essential in textile manufacturing, printing inks, and coloring agents for various materials.
Future Directions
Thiophene derivatives, including “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde”, have potential applications in a wide variety of optical and electronic systems . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.
properties
IUPAC Name |
5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYLNUZVOCFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)Br)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594843 |
Source
|
Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
CAS RN |
175202-64-9 |
Source
|
Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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